![molecular formula C13H12BrN3 B3201711 2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile CAS No. 1020244-24-9](/img/structure/B3201711.png)
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
Overview
Description
The compound “2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 290.16 . The IUPAC name for this compound is 2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Scientific Research Applications
Molecular Structure and Supramolecular Motifs
The research by (Vishnupriya et al., 2014) investigates the structures of pyridine derivatives, including 2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile. It emphasizes how substituent changes can alter intermolecular interaction patterns, leading to a variety of supramolecular motifs. This study is crucial for understanding the compound's potential applications in molecular engineering and design.
Crystal Structure Analysis for Potential Inhibitors
(Venkateshan et al., 2019) conducted crystal structure analysis of related pyridine derivatives. This research is significant for drug discovery, as it provides insights into the molecular docking of synthesized compounds with enzymes, aiding the development of potential inhibitors.
Biological Activity and Synthesis
The study by (Ershov et al., 2014) explores dihydropyridines, a group showing diverse biological activities. This research is important for pharmaceutical applications, highlighting the synthetic routes to dihydropyridine derivatives, including the compound .
Fluorescence Properties and Antibacterial Activity
(Girgis et al., 2004) synthesized various derivatives of pyridinecarbonitriles and evaluated their fluorescence properties. This research offers insights into the use of these compounds in developing fluorescent probes and antibacterial agents.
X-ray Diffraction and Derivative Analysis
(Rybakov et al., 2017) used X-ray diffraction to study derivatives of 3-cyanopyrid-2-ones. This research aids in understanding the structural basis for the reactivity and potential applications of these derivatives in various fields, including material science.
Synthesis and Antimicrobial Evaluation
(Bogdanowicz et al., 2013) focused on synthesizing new cyanopyridine derivatives and evaluating their antimicrobial activity. This study is vital for developing new antimicrobial agents.
Safety and Hazards
properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTYYWPOJMNJOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)Br)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.